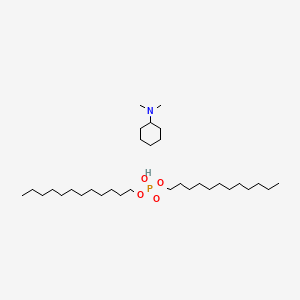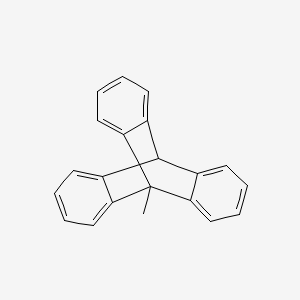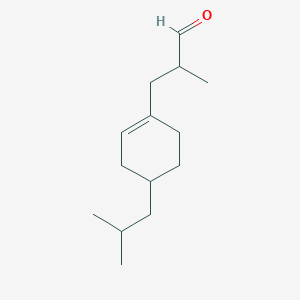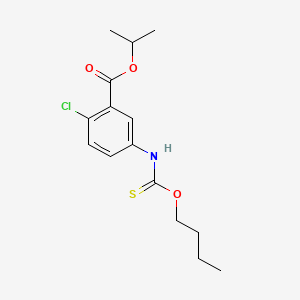
Sodium 4-((4-(4-nitrophenyl)anilino)azo)benzenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-((4-(4-nitrophenyl)anilino)azo)benzenesulphonate is a synthetic organic compound known for its vibrant color and use as a dye. It belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is particularly notable for its application in various industrial and research settings due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-((4-(4-nitrophenyl)anilino)azo)benzenesulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of aniline to form 4-nitroaniline. This intermediate is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is subsequently coupled with sodium 4-aminobenzenesulphonate under alkaline conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The final product is purified through crystallization or chromatography techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 4-((4-(4-nitrophenyl)anilino)azo)benzenesulphonate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Major Products Formed
Reduction: 4-((4-aminophenyl)anilino)azo)benzenesulphonate.
Substitution: Halogenated derivatives of the original compound.
Oxidation: Corresponding aromatic amines and other cleavage products.
Applications De Recherche Scientifique
Sodium 4-((4-(4-nitrophenyl)anilino)azo)benzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments due to its color change properties.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized as a dye in textiles, plastics, and inks due to its stability and vibrant color.
Mécanisme D'action
The compound exerts its effects primarily through its azo linkage and nitro group. The azo linkage allows for electron delocalization, contributing to its color properties. The nitro group can undergo reduction to form an amino group, which can interact with various biological molecules. The compound’s molecular targets and pathways involve interactions with cellular proteins and enzymes, leading to its diverse applications in research and industry .
Comparaison Avec Des Composés Similaires
Sodium 4-((4-(4-nitrophenyl)anilino)azo)benzenesulphonate can be compared with other azo compounds such as:
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining amyloid proteins.
Sudan III: Employed in lipid staining techniques.
The uniqueness of this compound lies in its specific structural features and the presence of the nitro group, which imparts distinct chemical reactivity and applications .
Propriétés
Numéro CAS |
93940-11-5 |
|---|---|
Formule moléculaire |
C18H13N4NaO5S |
Poids moléculaire |
420.4 g/mol |
Nom IUPAC |
sodium;4-[[4-(4-nitrophenyl)anilino]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C18H14N4O5S.Na/c23-22(24)17-9-3-14(4-10-17)13-1-5-15(6-2-13)19-21-20-16-7-11-18(12-8-16)28(25,26)27;/h1-12H,(H,19,20)(H,25,26,27);/q;+1/p-1 |
Clé InChI |
NKBXUNLLXMGLRN-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])NN=NC3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


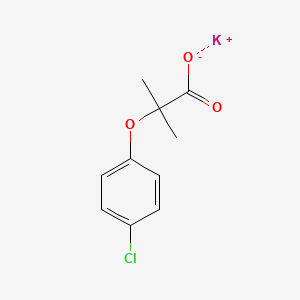
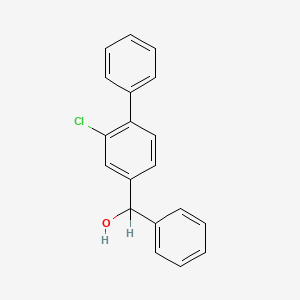
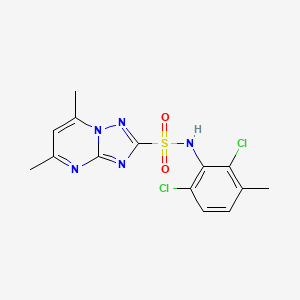
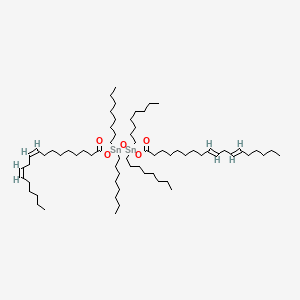
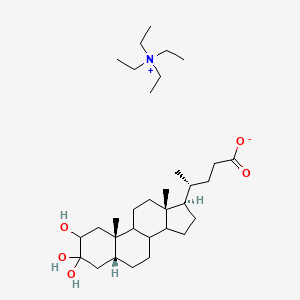
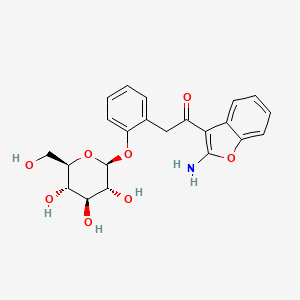
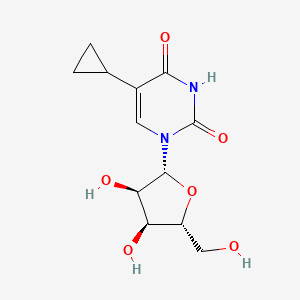
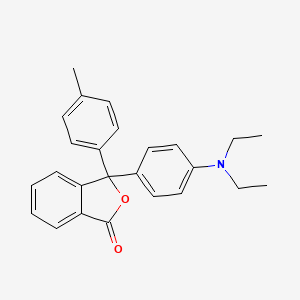
![5-tert-Butylhexahydro-4H-cyclopenta[f][1,3,5]dioxazepine](/img/structure/B12673554.png)
